Ulipristal Diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ulipristal Diacetate is a selective progesterone receptor modulator used primarily for emergency contraception and the treatment of uterine fibroids. It is a derivative of 19-norprogesterone and exhibits both antagonistic and partial agonist activity at the progesterone receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ulipristal Diacetate involves multiple steps, starting from 3-methoxyl-19-norpregna-1,3,5(10),17(20)-tetraene. The process includes addition reactions, oxidation, reduction, hydrolysis, and addition-elimination actions. Key intermediates are formed through reactions with methyl lithium or methyl Grignard reagents, followed by protective group removal and further transformations .
Industrial Production Methods
Industrial production of this compound focuses on optimizing yield and purity. The process involves the use of readily available reagents, cost-effective methods, and high-yield reactions. The final product is often purified through recrystallization using solvents like ethanol and isopropanol .
Chemical Reactions Analysis
Types of Reactions
Ulipristal Diacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include methyl lithium, methyl Grignard reagents, and protective groups like ethyl vinyl ether. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include intermediates like 17α-hydroxyl-19-norpregna-4,9-diene-3,20-dione, which are further transformed into this compound through acetylation and other steps .
Scientific Research Applications
Ulipristal Diacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying selective progesterone receptor modulators.
Biology: Investigated for its effects on ovulation and endometrial changes.
Medicine: Primarily used for emergency contraception and treatment of uterine fibroids. .
Industry: Utilized in the pharmaceutical industry for the development of contraceptive and therapeutic agents.
Mechanism of Action
Ulipristal Diacetate exerts its effects by binding to the progesterone receptor, preventing progestin from binding. This action postpones follicular rupture, thereby inhibiting or delaying ovulation. It may also alter the endometrium, impairing implantation .
Comparison with Similar Compounds
Similar Compounds
Mifepristone: Another selective progesterone receptor modulator with similar antagonistic activity but higher glucocorticoid activity.
Levonorgestrel: Used for emergency contraception but with a different mechanism of action and efficacy profile.
Uniqueness
Ulipristal Diacetate is unique due to its dual antagonistic and partial agonist activity at the progesterone receptor, making it more tolerable with lower glucocorticoid activity compared to mifepristone .
Properties
Molecular Formula |
C32H39NO5 |
---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
[(8S,13S,14S,17R)-17-acetyl-17-acetyloxy-11-[4-(dimethylamino)phenyl]-13-methyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H39NO5/c1-19(34)32(38-21(3)36)16-15-29-27-13-9-23-17-25(37-20(2)35)12-14-26(23)30(27)28(18-31(29,32)4)22-7-10-24(11-8-22)33(5)6/h7-8,10-11,17,27,29H,9,12-16,18H2,1-6H3/t27-,29-,31-,32-/m0/s1 |
InChI Key |
DGPUMRRYZCYOJV-CJSIJMHJSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=C3[C@H]2CCC4=C3CCC(=C4)OC(=O)C)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(=C3C2CCC4=C3CCC(=C4)OC(=O)C)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.